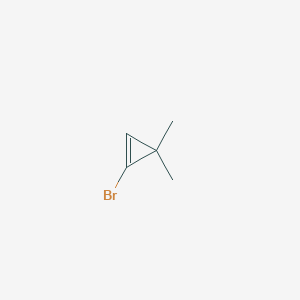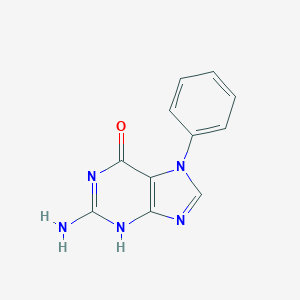
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate, also known as E64d, is a potent and irreversible inhibitor of cysteine proteases. It has been widely used in scientific research to study the role of cysteine proteases in various biological processes.
Mécanisme D'action
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate irreversibly inhibits cysteine proteases by covalently modifying the active site cysteine residue. This prevents the protease from cleaving its substrates and leads to the accumulation of uncleaved proteins. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate is highly specific for cysteine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate has been shown to induce apoptosis in various cell types by inhibiting the activity of cathepsins B and L. It has also been shown to induce autophagy by inhibiting the activity of lysosomal cysteine proteases. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate has been used to study the role of cysteine proteases in antigen processing and presentation. It has also been used to study the role of cysteine proteases in viral replication and pathogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate is a potent and irreversible inhibitor of cysteine proteases, making it a valuable tool for studying their biological functions. It is highly specific for cysteine proteases and does not inhibit other classes of proteases. However, Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate can be toxic to cells at high concentrations and may have off-target effects at lower concentrations. It is important to use appropriate controls and concentrations when using Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate in experiments.
Orientations Futures
There are several future directions for the use of Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate in scientific research. One area of interest is the role of cysteine proteases in cancer progression and metastasis. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate has been shown to inhibit the growth and metastasis of several types of cancer cells in vitro and in vivo. Another area of interest is the role of cysteine proteases in neurodegenerative diseases. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate has been shown to reduce the accumulation of amyloid beta in Alzheimer's disease models. Finally, Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate may have potential therapeutic applications in viral infections, as it has been shown to inhibit the replication of several viruses, including HIV and influenza.
Méthodes De Synthèse
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate is synthesized by reacting ethyl carbamate with 1-hydroxy-5-methylpyridin-2-one in the presence of a catalyst. The reaction yields ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate, which is then purified by recrystallization.
Applications De Recherche Scientifique
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate is widely used in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit the activity of cathepsins B, H, L, and S, as well as other cysteine proteases. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate has been used to study the role of cysteine proteases in apoptosis, autophagy, and antigen processing. It has also been used to study the role of cysteine proteases in viral replication and pathogenesis.
Propriétés
IUPAC Name |
ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(12)10-8-5-4-7(2)6-11(8)13/h4-6,13H,3H2,1-2H3/b10-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLJQHJSLGVNOM-NTMALXAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=C1C=CC(=CN1O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/N=C\1/C=CC(=CN1O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

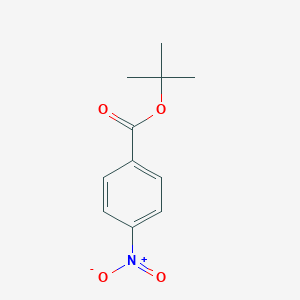
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)

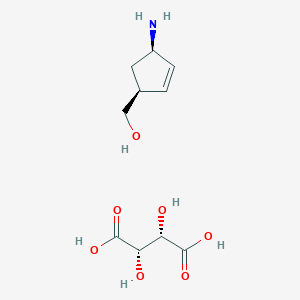

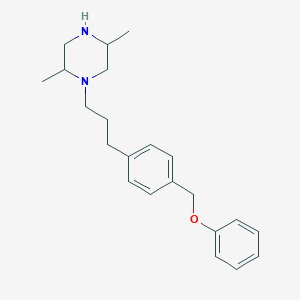


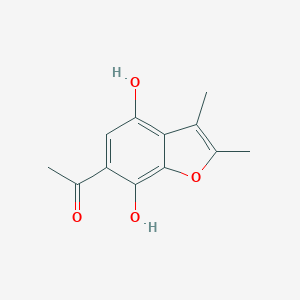

![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)
